molecular formula C17H17N3O2S B5157285 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide

Katalognummer B5157285
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: RJLBKFDUHRHVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is a key component in the production of ATP, nucleotides, and amino acids. BPTES has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Wirkmechanismus

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in ATP production and amino acid synthesis, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have minimal effects on normal cells, while inducing cell death in cancer cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, which can lead to a decrease in cell proliferation and tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce cell death in cancer cells. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide also has limitations, such as its low solubility in water and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide with other cancer treatments could be explored to enhance the efficacy of cancer therapy.

Synthesemethoden

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 5-methyl-2,1,3-benzothiadiazol-4-amine and 3-propoxybenzoic acid. The resulting product is then purified through column chromatography to obtain pure N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many cancer cells and plays a critical role in cancer cell metabolism. Inhibition of glutaminase by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-9-22-13-6-4-5-12(10-13)17(21)18-15-11(2)7-8-14-16(15)20-23-19-14/h4-8,10H,3,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLBKFDUHRHVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.